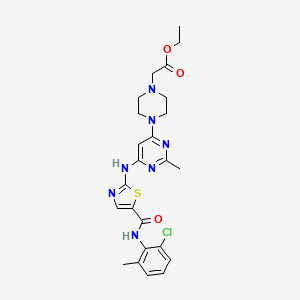

Dasatinib Carboxylic Acid Ethyl Ester

Overview

Description

Dasatinib Carboxylic Acid Ethyl Ester is a derivative of dasatinib, a potent tyrosine kinase inhibitor used primarily in the treatment of chronic myeloid leukemia and acute lymphoblastic leukemia. This compound is characterized by its molecular formula C24H28ClN7O3S and a molecular weight of 530.04 g/mol . It is used extensively in research settings for the development and validation of analytical methods.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dasatinib Carboxylic Acid Ethyl Ester typically involves the esterification of dasatinib carboxylic acid. One common method is the Steglich esterification, which employs N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction is carried out under mild conditions, often in solvents like dichloromethane or dimethylformamide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure high purity and yield. Techniques such as recrystallization and chromatography are commonly used to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Dasatinib Carboxylic Acid Ethyl Ester undergoes various chemical reactions, including:

Esterification: Formation of esters from carboxylic acids and alcohols.

Hydrolysis: Breaking down of esters into carboxylic acids and alcohols.

Substitution: Replacement of functional groups within the molecule.

Common Reagents and Conditions

Esterification: Uses DCC and DMAP in solvents like dichloromethane.

Hydrolysis: Typically performed under acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.

Substitution: Involves nucleophiles such as amines or alcohols under various conditions

Major Products

The major products formed from these reactions include the parent carboxylic acid, various esters, and substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

Dasatinib Carboxylic Acid Ethyl Ester is widely used in scientific research, particularly in:

Chemistry: As a reference standard for analytical method development and validation.

Biology: In studies involving kinase inhibition and signal transduction pathways.

Medicine: For the development of new therapeutic agents targeting tyrosine kinases.

Industry: In the quality control and production of dasatinib and its derivatives

Mechanism of Action

Dasatinib Carboxylic Acid Ethyl Ester exerts its effects by inhibiting multiple tyrosine kinases, including BCR-ABL , SRC family kinases , c-KIT , and PDGFRβ . It binds to the active and inactive conformations of the ABL kinase domain, preventing the phosphorylation of downstream targets and thereby inhibiting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Dabrafenib: Another kinase inhibitor used in cancer treatment.

Patellamide A: A cyclic peptide with anticancer properties.

Ixabepilone: A microtubule inhibitor used in chemotherapy.

Epothilone: A class of microtubule-stabilizing agents.

Uniqueness

Dasatinib Carboxylic Acid Ethyl Ester is unique due to its specific inhibition of a broad spectrum of kinases, making it highly effective in treating various forms of leukemia. Its ability to inhibit both active and inactive conformations of the ABL kinase domain sets it apart from other similar compounds .

Biological Activity

Dasatinib Carboxylic Acid Ethyl Ester is a derivative of dasatinib, a well-known tyrosine kinase inhibitor primarily used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). This compound exhibits significant biological activity through its interaction with various kinases, leading to the inhibition of cancer cell proliferation. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and comparative studies with other compounds.

Overview of this compound

- Chemical Structure : this compound has a molecular formula of and a molecular weight of .

- Mechanism of Action : It functions as a potent inhibitor of several tyrosine kinases, including:

- BCR-ABL

- SRC family kinases (SRC, LCK, YES, FYN)

- c-KIT

- EPHA2

- PDGFRβ

The inhibition of these kinases disrupts critical signaling pathways involved in cell growth and proliferation .

Inhibition Profiles

This compound demonstrates strong inhibitory effects on various kinases, with IC50 values indicating its potency:

| Target Kinase | IC50 (nM) |

|---|---|

| BCR-ABL (wild-type) | 0.6 |

| SRC | 0.8 |

| c-KIT | 79 |

| c-KIT D816V | 37 |

These values highlight its effectiveness against both wild-type and mutant forms of BCR-ABL, making it a valuable therapeutic agent for resistant CML cases .

Pharmacokinetics

Dasatinib is characterized by rapid absorption with peak serum concentrations typically reached within 0.25 to 1.5 hours post-administration. Its bioavailability and metabolic pathways have been extensively studied, revealing that it is primarily metabolized by CYP3A4 enzymes in the liver .

Efficacy in Cancer Treatment

Research has demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines. For instance, in studies involving MDA-MB-231 triple-negative breast cancer cells, it exhibited an IC50 value significantly lower than that of standard chemotherapeutic agents like 5-Fluorouracil (5-FU), indicating superior efficacy .

- Study Findings :

Comparative Studies

This compound has been compared with other kinase inhibitors such as Imatinib and newer agents like Abemaciclib. In vitro studies indicate that Dasatinib exhibits greater potency against BCR-ABL mutants than Imatinib, which is crucial for treating resistant cases .

Properties

IUPAC Name |

ethyl 2-[4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]piperazin-1-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28ClN7O3S/c1-4-35-21(33)14-31-8-10-32(11-9-31)20-12-19(27-16(3)28-20)29-24-26-13-18(36-24)23(34)30-22-15(2)6-5-7-17(22)25/h5-7,12-13H,4,8-11,14H2,1-3H3,(H,30,34)(H,26,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTKNTZZGCSNLFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1CCN(CC1)C2=NC(=NC(=C2)NC3=NC=C(S3)C(=O)NC4=C(C=CC=C4Cl)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28ClN7O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60728430 | |

| Record name | Ethyl {4-[6-({5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl}amino)-2-methylpyrimidin-4-yl]piperazin-1-yl}acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60728430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

530.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910297-62-0 | |

| Record name | Ethyl {4-[6-({5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl}amino)-2-methylpyrimidin-4-yl]piperazin-1-yl}acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60728430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.